N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(naphthalen-1-yl)acetamide
Description
N-[1-(Benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(naphthalen-1-yl)acetamide is a synthetic compound featuring a tetrahydroquinoline core substituted with a benzenesulfonyl group at the 1-position and a 2-(naphthalen-1-yl)acetamide moiety at the 6-position. The benzenesulfonyl group may enhance metabolic stability, while the naphthalene-acetamide moiety could influence hydrophobic interactions in biological systems .
Properties
IUPAC Name |
N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-naphthalen-1-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N2O3S/c30-27(19-21-10-6-9-20-8-4-5-14-25(20)21)28-23-15-16-26-22(18-23)11-7-17-29(26)33(31,32)24-12-2-1-3-13-24/h1-6,8-10,12-16,18H,7,11,17,19H2,(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KROYXLUSCHLEOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)NC(=O)CC3=CC=CC4=CC=CC=C43)N(C1)S(=O)(=O)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the tetrahydroquinoline core One common approach is the reduction of quinoline derivatives to form the tetrahydroquinoline structure
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up using reactors and controlled conditions to ensure consistency and purity. The process would involve careful monitoring of reaction parameters such as temperature, pressure, and pH to optimize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or other strong bases.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe to study biological systems or as a potential inhibitor of certain enzymes.
Medicine: It has potential therapeutic applications, possibly as an antibacterial or anti-inflammatory agent.
Industry: It can be utilized in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, inhibiting their activity and leading to biological effects. The exact mechanism would depend on the specific application and the biological system .
Comparison with Similar Compounds
Structural Analogues with Tetrahydroisoquinoline/Tetrahydroquinoline Cores
Several compounds in the evidence share the tetrahydroisoquinoline or tetrahydroquinoline scaffold with modifications at the 6- and 7-positions:
Key Observations :
Compounds with 2-(Naphthalen-1-yl)acetamide Moieties
The naphthalene-acetamide group is a critical structural feature shared with other compounds:
Key Observations :
- The naphthalene moiety in the target compound is identical to that in N-(4-bromophenyl)-2-(naphthalen-1-yl)acetamide , suggesting similar aromatic stacking interactions in biological systems .
Biological Activity
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(naphthalen-1-yl)acetamide (CAS Number: 946240-27-3) is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, summarizing relevant research findings, mechanisms of action, and potential applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 456.6 g/mol. Its structure includes a tetrahydroquinoline ring substituted with a benzenesulfonyl group and a naphthalenyl acetamide moiety.
Anticancer Activity
Research has indicated that derivatives of tetrahydroquinoline compounds exhibit significant antiproliferative effects against various cancer cell lines. A notable study demonstrated that similar compounds showed selective cytotoxicity against nasopharyngeal carcinoma (NPC-TW01) cells with an IC50 value as low as 0.6 μM . The mechanism involves alterations in cell cycle distribution, specifically causing an accumulation of cells in the S phase, which inhibits proliferation in a time- and concentration-dependent manner .
Table 1: Anticancer Activity Against Various Cell Lines
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| NPC-TW01 | 0.6 | Cell cycle arrest in S phase |
| H661 (Lung Carcinoma) | Not specified | Antiproliferative effects observed |
| Hep3B (Hepatoma) | Not specified | Similar mechanisms noted as NPC-TW01 |
| A498 (Renal Carcinoma) | Not specified | Further studies needed for detailed activity |
| MKN45 (Gastric Cancer) | Not specified | Further studies needed for detailed activity |
Antimicrobial Activity
This compound has also been investigated for its antimicrobial properties. Studies have shown that related compounds exhibit bactericidal activity against both gram-positive and gram-negative bacteria, including Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) . The primary targets identified for these compounds are enzymes involved in bacterial cell wall synthesis: D-glutamic acid-adding enzyme (MurD) and N-acetylglucosamine-1-phosphate-uridyltransferase (GlmU) .
The antimicrobial action is attributed to the inhibition of key enzymes necessary for bacterial growth and survival. By disrupting the synthesis pathways of bacterial cell walls, these compounds exert a significant bactericidal effect without severely disrupting host cell membranes . This non-surfactant mechanism indicates potential for developing selective antimicrobial agents.
Case Studies
A case study involving the synthesis and evaluation of N-benzenesulfonyl tetrahydroquinoline derivatives highlighted their promising biological activities. The study employed molecular modeling to identify potential biological targets and further elucidated the structure-activity relationship (SAR) which can guide future drug design efforts .
Summary of Findings
The biological activity of this compound suggests its dual role as an anticancer and antimicrobial agent. Its selective cytotoxicity against cancer cells and effective inhibition of bacterial growth underscore its potential therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
